molecular formula C23H26ClK2N3O5S B2451558 Glibenclamide potassium salt CAS No. 23047-14-5

Glibenclamide potassium salt

Cat. No.: B2451558
CAS No.: 23047-14-5
M. Wt: 570.18
InChI Key: NPRCBGTTXCPRQS-UHFFFAOYSA-L
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Description

Glibenclamide potassium salt is a derivative of glibenclamide, a second-generation sulfonylurea used primarily as an oral hypoglycemic agent for the treatment of type 2 diabetes mellitus. This compound is known for its ability to promote insulin release by inhibiting ATP-sensitive potassium channels in pancreatic beta cells .

Scientific Research Applications

Glibenclamide potassium salt has a wide range of scientific research applications, including:

Mechanism of Action

Glyburide potassium salt promotes the secretion of insulin by the pancreas through inhibition of ATP-dependent potassium channel in the pancreatic B-cells . It’s used together with diet and exercise to improve blood sugar control in adults with type 2 diabetes mellitus .

Safety and Hazards

Glyburide potassium salt should be handled with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

Future Directions

Glyburide potassium salt continues to be a viable option for adjunctive therapy in managing type 2 diabetes . Future research may focus on improving its bioavailability and solubility, potentially through the use of complexing agents like hydroxybutenyl-β-cyclodextrin . Additionally, its long-term physical stability and flowability could be improved .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glibenclamide potassium salt can be synthesized through the crystallization of glibenclamide with potassium ions under controlled conditions. The process involves dissolving glibenclamide in a suitable solvent and adding a potassium salt, such as potassium chloride, to the solution. The mixture is then subjected to crystallization conditions to obtain the desired potassium salt form .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale crystallization processes. The conditions are optimized to ensure high yield and purity of the final product. The use of advanced crystallization techniques and equipment helps in achieving consistent quality and stability of the compound .

Chemical Reactions Analysis

Types of Reactions

Glibenclamide potassium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

  • Glibenclamide sodium salt
  • Glibenclamide ammonium salt
  • Other sulfonylureas such as glipizide and gliclazide

Uniqueness

Glibenclamide potassium salt is unique due to its higher solubility compared to other salts of glibenclamide. This increased solubility enhances its bioavailability and effectiveness in clinical applications. Additionally, the potassium salt form exhibits distinct polymorphic forms, which can influence its stability and performance in pharmaceutical formulations .

Properties

IUPAC Name

dipotassium;5-chloro-N-[2-[4-[(N-cyclohexyl-C-oxidocarbonimidoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzenecarboximidate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN3O5S.2K/c1-32-21-12-9-17(24)15-20(21)22(28)25-14-13-16-7-10-19(11-8-16)33(30,31)27-23(29)26-18-5-3-2-4-6-18;;/h7-12,15,18H,2-6,13-14H2,1H3,(H,25,28)(H2,26,27,29);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVRWNXZNHAWAH-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=NCCC2=CC=C(C=C2)S(=O)(=O)NC(=NC3CCCCC3)[O-])[O-].[K+].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClK2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

570.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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